
Impureza P de Dabigatrán
Descripción general
Descripción
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine is an impurity of Dabigatran Etexilate Mesylate which is a nonpeptide, direct thrombin inhibitor.
Aplicaciones Científicas De Investigación
Analytical Profiling of Dabigatran Impurity 13
Impurity Identification and Quantification
The identification and quantification of impurities like Dabigatran Impurity 13 are critical for ensuring the quality of pharmaceutical products. Various analytical methods have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method was established to analyze Dabigatran etexilate and its impurities, including Dabigatran Impurity 13. This method demonstrated good precision and accuracy, with relative standard deviations below 2% for selectivity and repeatability .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS techniques have been employed to detect and quantify impurities in Dabigatran formulations. The method's robustness allows for the detection of multiple impurities simultaneously, providing a comprehensive impurity profile .
Table 1: Summary of Analytical Methods for Dabigatran Impurity Profiling
Method Type | Key Features | Reference |
---|---|---|
HPLC | High precision, low detection limits | |
LC-MS | Simultaneous detection of multiple impurities | |
NMR Spectroscopy | Structural elucidation of impurities |
Implications in Pharmaceutical Formulations
Safety and Efficacy Concerns
The presence of impurities such as Dabigatran Impurity 13 can affect the pharmacological properties of the drug. Regulatory bodies emphasize the need for thorough impurity profiling to ensure patient safety:
- Toxicological Assessment : Unidentified or poorly characterized impurities may pose health risks. Comprehensive profiling helps establish the biological safety of each impurity, including potential toxic effects associated with Dabigatran Impurity 13 .
- Regulatory Compliance : Pharmaceutical companies must adhere to guidelines set by regulatory agencies regarding impurity limits in drug products. This ensures that any potential risks associated with impurities are adequately managed .
Case Studies Highlighting the Importance of Impurity Profiling
Case Study 1: Adverse Drug Reactions
A study reported adverse drug reactions linked to anticoagulants, including those containing Dabigatran. The analysis indicated that specific impurities could contribute to these reactions, underscoring the importance of monitoring impurities like Dabigatran Impurity 13 in clinical settings .
Case Study 2: Quality Control in Manufacturing
In a manufacturing scenario, a high level of Dabigatran Impurity 13 was detected during routine quality control testing. This finding prompted an investigation into the synthesis process, leading to modifications that reduced impurity levels and improved product safety .
Mecanismo De Acción
Target of Action
Dabigatran Impurity P, also known as Dabigatran Impurity 13, primarily targets thrombin , a key protein in the human coagulation system . Thrombin plays a central role in coagulation by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran Impurity P is a direct and reversible inhibitor of thrombin activity . It mimics part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert fibrinogen into fibrin . This interaction inhibits thrombin’s key role in human hemostasis .
Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity P affects the coagulation pathway. Thrombin is responsible for the conversion of fibrinogen to fibrin, a critical step in blood clot formation . By inhibiting thrombin, Dabigatran Impurity P prevents this conversion, thereby acting as an anticoagulant .
Actividad Biológica
Dabigatran Impurity 13, identified by its Chemical Abstracts Service number 1408238-37-8, is a notable impurity associated with the anticoagulant dabigatran. This compound has garnered attention due to its potential effects on biological systems, particularly in relation to coagulation processes. This article delves into the biological activity of Dabigatran Impurity 13, exploring its mechanisms of action, biochemical pathways, and implications in pharmaceutical contexts.
Chemical Structure and Properties
Dabigatran Impurity 13 has the molecular formula and a molecular weight of 600.66 g/mol. It is structurally characterized as:
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine .
This structural configuration influences its biological interactions, particularly with thrombin, a key enzyme in the coagulation cascade.
Dabigatran Impurity 13 acts primarily as a direct and reversible inhibitor of thrombin . The inhibition of thrombin impacts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This mechanism is crucial for understanding how impurities can affect the pharmacological profile of dabigatran and its derivatives.
Inhibition of Thrombin
The biological activity of Dabigatran Impurity 13 can be summarized as follows:
- Target : Thrombin
- Mode of Action : Direct inhibition
- Effect on Coagulation : Disruption of fibrin formation
Research indicates that even minor impurities like Dabigatran Impurity 13 can significantly alter the efficacy and safety profiles of anticoagulants. For instance, studies have shown that impurities can lead to variations in pharmacokinetic properties and therapeutic outcomes.
Comparative Analysis with Related Compounds
To understand the unique features of Dabigatran Impurity 13, a comparative analysis with related compounds is essential. The table below summarizes key structural and functional characteristics:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Dabigatran | C34H41N7O5S | 627.8 | Direct thrombin inhibitor, widely used anticoagulant |
N-Nitroso Dabigatran Impurity 13 | C32H36N6O6 | 600.66 | Nitrosamine derivative, potential carcinogenicity |
Dabigatran Nitroso Impurity | C34H41N7O5S | 627.8 | Related to nitrosamine formation |
Case Studies and Research Findings
- Pharmacokinetic Studies : A study evaluating the pharmacokinetics of dabigatran etexilate revealed that impurities could influence absorption rates and overall bioavailability. The absolute bioavailability was found to be approximately 6.5% after oral administration, highlighting the importance of purity in therapeutic formulations .
- Genotoxicity Assessment : In genotoxicity assays conducted on various impurities related to dabigatran, including Dabigatran Impurity 13, no positive results were observed for micronucleus formation, suggesting that while impurities may alter pharmacological effects, they do not necessarily pose a genotoxic risk .
- Analytical Method Development : A high-performance liquid chromatography (HPLC) method was developed for the precise determination of dabigatran etexilate and its impurities. This method successfully identified Dabigatran Impurity 13 among other related substances, underscoring the significance of analytical techniques in quality control during pharmaceutical manufacturing .
Propiedades
IUPAC Name |
3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMJNALQPNLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408238-37-8 | |
Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.